Ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-21(26)20-17(22-16-11-6-4-5-7-12-16)14-19(25)24(23-20)18-13-9-8-10-15(18)2/h8-10,13-14,16,22H,3-7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTPCGMCZUZKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC2CCCCCC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 306.37 g/mol. The structural formula is essential for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₃ |
| Molecular Weight | 306.37 g/mol |
| CAS Number | 120049-79-8 |
| SMILES | CCOC(=O)C1=NN(C(=N)C(C#N)=C1C)C1=CC=C(C)C=C1 |
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Mechanism of Action:
The compound is believed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction .
Antimicrobial Activity
This compound has also been tested for antimicrobial properties against various bacterial strains.
Results:
In vitro tests showed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential. Preliminary studies suggest:
- Absorption: Rapid absorption post oral administration.
- Distribution: Widely distributed in tissues with a preference for liver and kidneys.
- Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion: Excreted mainly via urine as metabolites.
Toxicity Profile
Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity. However, further studies are necessary to evaluate long-term effects and potential organ toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
